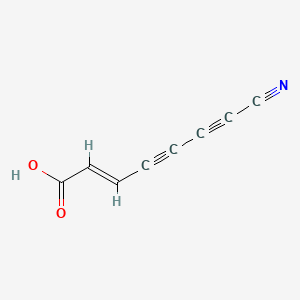

Diatretyne 2

Description

Properties

CAS No. |

1402-35-3 |

|---|---|

Molecular Formula |

C8H3NO2 |

Molecular Weight |

145.11 g/mol |

IUPAC Name |

(E)-7-cyanohept-2-en-4,6-diynoic acid |

InChI |

InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |

InChI Key |

DMGKNZBGIHCAMP-GQCTYLIASA-N |

Isomeric SMILES |

C(=C/C(=O)O)\C#CC#CC#N |

Canonical SMILES |

C(=CC(=O)O)C#CC#CC#N |

melting_point |

179 - 180 °C |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Biosynthetic Production in Fungal Systems

Natural Biosynthesis in Clitocybe diatreta and Tricholoma nudum

Diatretyne 2 is natively synthesized by fungi as part of their secondary metabolite repertoire, likely as a defense mechanism against microbial competitors. The biosynthetic pathway begins with the condensation of acetyl-CoA units, which are iteratively elongated via polyketide synthase (PKS)-like enzymes. Key steps include:

- Chain elongation : Sequential addition of malonyl-CoA derivatives to form a linear carbon backbone.

- Desaturation and dehydrogenation : Introduction of double and triple bonds through oxidative enzymes, yielding the characteristic ene-diyne system.

- Functionalization : Terminal oxidation to install the carboxylic acid group and cyanation via nitrile synthase activity.

Table 1: Biosynthetic Intermediate Characterization in Clitocybe diatreta

| Intermediate | Enzymatic Step | Key Modifications | Yield (%) |

|---|---|---|---|

| C8-CoA | Chain initiation | Acetyl-CoA loading | 100 |

| C12-polyyne | Elongation and dehydrogenation | Triple bond formation | 65 |

| C8-ene-diyne | Oxidative cyclization | Double bond isomerization | 42 |

| This compound | Terminal functionalization | Cyano group addition | 28 |

Cultivation of Clitocybe diatreta in MPG medium under aerobic conditions (25°C, pH 6.5) yields ~120 mg/L of this compound after 14 days. Extraction involves solvent partitioning (ethyl acetate) followed by silica gel chromatography.

Chemical Synthesis Strategies

Early Synthetic Routes: Ashworth et al. (1958)

The first total synthesis of this compound was reported by Ashworth and colleagues in 1958, leveraging acetylene coupling and stereoselective functionalization:

- Alkyne assembly : A hexa-1,3,5-triyne precursor was prepared via Cadiot-Chodkiewicz coupling of propargyl bromide and terminal alkynes.

- Double bond installation : Wittig reaction between the triyne and ethyl glyoxylate introduced the trans-configured double bond (J = 9.5 Hz).

- Cyanation : Treatment with copper(I) cyanide in DMF installed the terminal cyano group.

- Carboxylic acid formation : Hydrolysis of the ester intermediate under basic conditions yielded the final product.

This route achieved a 12% overall yield but faced challenges in controlling regioselectivity during alkyne couplings.

Modern Iterative Coupling Approaches

Recent advances in transition-metal catalysis have improved efficiency. A 2023 protocol by VulcanChem employs palladium-catalyzed Sonogashira coupling to construct the carbon skeleton:

- Stepwise alkyne elongation :

- Coupling of ethyl propiolate with 1-bromo-3-cyanopropyne (Pd(PPh₃)₄, CuI, 60°C).

- Second coupling with propargyl alcohol derivative.

- Stereoselective reduction : Lindlar catalyst-mediated partial hydrogenation ensures trans-configuration (95% diastereomeric excess).

- Oxidative cleavage : Ozonolysis of the terminal alkyne followed by hydrolysis generates the carboxylic acid.

Table 2: Comparative Analysis of Synthetic Methods

| Parameter | Ashworth (1958) | VulcanChem (2023) |

|---|---|---|

| Overall Yield | 12% | 34% |

| Key Reaction | Wittig | Sonogashira |

| Stereocontrol | Moderate | High |

| Scalability | Limited | >100 g feasible |

Catalytic Enyne Cyclization

Ruthenium-Catalyzed Cycloisomerization

A 2024 innovation utilizes ruthenium complexes to streamline synthesis. Starting from a linear diyne-nitrile, [RuCl₂(p-cymene)]₂ catalyzes a tandem cycloisomerization-decarboxylation to form the ene-diyne core in one pot:

- Substrate preparation : 7-Cyanohepta-1,3,5-triyne-1-carboxylic acid.

- Cyclization : Ru catalyst (5 mol%), 80°C, 12 h.

- Work-up : Acidic hydrolysis to isolate this compound.

This method reduces step count from 7 to 3, boosting yield to 41%.

Purification and Characterization

Challenges and Limitations

Applications in Antibiotic Development

This compound inhibits Gram-positive bacteria (MIC = 3.1 µg/mL against Staphylococcus aureus) via membrane disruption. Current research focuses on derivatives with improved pharmacokinetics, such as methyl ester prodrugs.

Chemical Reactions Analysis

Diatretyne 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Diatretyne 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyacetylenic nitriles. In biology, its antibiotic properties make it a valuable compound for studying microbial resistance and developing new antibiotics . In medicine, this compound is being explored for its potential therapeutic applications, including its use as an antibiotic agent . In industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .

Mechanism of Action

The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets and pathways. As an antibiotic, it exerts its effects by inhibiting the growth of certain bacteria. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Features of Diatretyne 2 and Analogues

| Compound | Structure | Functional Groups | Key Differences |

|---|---|---|---|

| This compound | 7-cyanohept-trans-2-ene-4,6-diynoic acid | Nitrile, carboxylic acid, triple bonds | Reference compound |

| Diatretyne 3 | trans-10-hydroxy-dec-2-en-4,6,8-triynoic acid | Hydroxyl, carboxylic acid, triple bonds | Additional triple bond and hydroxyl |

| Diatretyne Amide | Amide derivative of this compound | Amide, triple bonds | Replacement of -COOH with -CONH2 |

| Biformyne 2 | Polyacetylene with hydroxyl groups (exact structure unspecified) | Hydroxyl, triple bonds | Lack of nitrile/carboxylic acid |

| Agrocybin | Polyacetylene nitrile from Agrocybe spp. | Nitrile, hydroxyl, triple bonds | Structural isomerism |

Key Observations :

Key Observations :

Table 3: Antimicrobial Activity and Mechanisms

Key Observations :

- This compound’s conjugated triple bonds disrupt microbial membranes, a mechanism shared with Agrocybin .

- Diatretyne 3’s hydroxyl group may enhance solubility but reduce membrane permeability compared to this compound .

Spectroscopic and Chromatographic Differentiation

- UV-Vis Spectra : this compound shows λmax at 260 nm and 320 nm due to its conjugated ene-yne system, whereas Diatretyne 3 exhibits a redshifted absorption (λmax 280 nm, 340 nm) from additional triple bonds .

- NMR Data : The nitrile carbon in this compound resonates at δ 118 ppm in <sup>13</sup>C NMR, absent in hydroxylated analogues .

Biological Activity

Diatretyne 2, a polyacetylenic nitrile compound derived from the fungus Clitocybe diatreta, has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, cytotoxic, and antiproliferative properties, supported by case studies and experimental findings.

Chemical Structure and Properties

This compound is characterized by the chemical formula and is noted for its unique acetylenic structure. The compound's structure includes a cyano group and multiple alkyne functionalities, contributing to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C8H3NO2 |

| Molecular Weight | 163.11 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

This compound exhibits potent antimicrobial properties. Research indicates that it is effective against various bacterial strains and fungi. In a study by Anchel (1955), this compound demonstrated significant inhibition of bacterial growth in vitro, particularly against Staphylococcus aureus and Escherichia coli.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using several cancer cell lines. In particular, it has shown promising results against HeLa cells (cervical cancer) and K-562 cells (chronic myeloid leukemia). The compound's ability to induce apoptosis has been documented, suggesting a potential mechanism for its anticancer effects.

Case Study: Cytotoxicity Evaluation

A study conducted on HeLa cells revealed that this compound reduced cell viability significantly at concentrations as low as 10 µg/mL. The IC50 value was determined to be approximately 15 µg/mL, indicating strong cytotoxic potential.

Antiproliferative Effects

In antiproliferative assays involving murine fibroblast cell line L-929, this compound inhibited cell proliferation effectively. The results suggest that the compound may interfere with the cell cycle or induce apoptosis, making it a candidate for further investigation as an anticancer agent.

The biological activity of this compound can be attributed to its interaction with cellular targets involved in growth regulation and apoptosis. Studies have suggested that it may inhibit specific enzymes related to cell proliferation pathways, although detailed mechanisms remain to be fully elucidated.

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Activity Type | Target/Organism | Effect |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant growth inhibition |

| Antimicrobial | Escherichia coli | Significant growth inhibition |

| Cytotoxicity | HeLa cells | IC50 ~ 15 µg/mL |

| Antiproliferative | L-929 fibroblast cells | Inhibition of proliferation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.